3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1048922-51-5
VCID: VC3037283
InChI: InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
SMILES: C1=CC(=CC=C1C2=NOC=C2C(=O)O)Cl
Molecular Formula: C10H6ClNO3
Molecular Weight: 223.61 g/mol

3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid

CAS No.: 1048922-51-5

Cat. No.: VC3037283

Molecular Formula: C10H6ClNO3

Molecular Weight: 223.61 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid - 1048922-51-5

Specification

CAS No. 1048922-51-5
Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
IUPAC Name 3-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
Standard InChI Key MKYNJVCSVZKIHU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC=C2C(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1C2=NOC=C2C(=O)O)Cl

Introduction

Chemical and Physical Properties

3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid possesses distinct chemical and physical properties that define its behavior in various chemical environments. Understanding these properties is essential for researchers working with this compound.

Structural Characteristics

The molecular structure of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid consists of an isoxazole ring with a 4-chlorophenyl group at position 3 and a carboxylic acid group at position 4. The isoxazole ring contains adjacent oxygen and nitrogen atoms, creating a region of electron density that influences the compound's reactivity and interactions with other molecules .

Basic Chemical Properties

Table 1 summarizes the fundamental chemical properties of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid:

PropertyValueReference
CAS Number1048922-51-5
Molecular FormulaC₁₀H₆ClNO₃
Molecular Weight223.61 g/mol
SMILES NotationC1=CC(=CC=C1C2=NOC=C2C(=O)O)Cl
InChIInChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
InChIKeyMKYNJVCSVZKIHU-UHFFFAOYSA-N

Physical Properties

The physical properties of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid dictate its behavior during storage, handling, and chemical reactions. Table 2 presents the key physical properties of this compound:

PropertyValueReference
Physical StateSolid
Flash Point194.9±23.7 °C
Boiling Point398.7±27.0 °C at 760 mmHg
Density1.4±0.1 g/cm³
Vapor Pressure0.0±1.0 mmHg at 25°C
Polarizability21.0±0.5 10⁻²⁴cm³

These physical properties indicate that 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid is a relatively stable solid compound with low volatility at room temperature, which influences its handling requirements and potential applications.

Synthesis Methods

The synthesis of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid can be achieved through various methods, with approaches generally focused on constructing the isoxazole ring with the appropriate substituents at positions 3 and 4.

Classical Methods for Isoxazole Synthesis

The traditional approach to synthesizing isoxazoles involves the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes. This method has been widely used to construct the isoxazole core structure with various substituents, including those present in 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid .

In the specific case of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid, the synthesis typically involves the reaction of an appropriate 4-chlorobenzaldehyde oxime derivative (converted to a nitrile oxide) with a suitable alkyne containing a carboxylic acid precursor group. The resulting cycloaddition forms the isoxazole ring with the desired substitution pattern .

Modern Synthetic Approaches

Recent advances in isoxazole chemistry have led to more efficient methods for synthesizing compounds like 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid. One significant approach involves the lithiation of 3,5-disubstituted isoxazoles to form 4-lithio derivatives, which can then be converted to 4-carboxylic acids through reaction with carbon dioxide .

As described by Micetich and Chin, the lithiation process involves treating the isoxazole with n-butyllithium to generate the 4-lithio intermediate, which can subsequently react with carbon dioxide to form the carboxylic acid. This method has been successfully applied to various substituted isoxazoles and can be adapted for the synthesis of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid .

Environmentally Friendly Synthesis

Recent trends in green chemistry have influenced the development of more environmentally friendly methods for synthesizing isoxazole derivatives. These approaches include:

  • One-pot, three-component reactions using biorenewable deep eutectic solvents

  • Ultrasound-assisted synthesis without catalysts

  • Reactions in aqueous media or ionic liquids to reduce the use of hazardous organic solvents

The application of these environmentally friendly methodologies to the synthesis of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid represents an area of ongoing research, with potential benefits in terms of reduced environmental impact and improved efficiency.

Structural Variations and Related Compounds

3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid belongs to a family of related isoxazole derivatives that differ in the position of substituents or the nature of the functional groups. Understanding these structural variations provides insights into structure-activity relationships and potential applications.

Positional Isomers

Several positional isomers of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid exist, including:

  • 5-(4-Chlorophenyl)-3-methyl-isoxazole-4-carboxylic acid (CAS: 91182-89-7)

  • 5-(3-Chlorophenyl)-3-methyl-isoxazole-4-carboxylic acid (CAS: 92545-96-5)

  • 3-(2-Chlorophenyl)-5-methyl-isoxazole-4-carboxylic acid (CAS: 23598-72-3)

These structural variations affect the physical properties, reactivity, and potential biological activities of the compounds, highlighting the importance of precise structural characterization in isoxazole chemistry.

Ester Derivatives

The carboxylic acid group in 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid can be derivatized to form various esters, which often serve as intermediates in synthetic pathways or possess distinct biological properties. A notable example is:

  • 3-(4-chloro-phenyl)-isoxazole-4-carboxylic acid ethyl ester (CAS: 29363-98-2)

These ester derivatives typically exhibit enhanced lipophilicity compared to the parent carboxylic acid, potentially affecting their pharmacokinetic properties and biological activities.

Related Compounds with Modified Substitution Patterns

Table 3 presents a comparison of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Reference
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid1048922-51-5C₁₀H₆ClNO₃223.61
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid91182-87-5C₁₁H₈ClNO₃237.64
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid23598-72-3C₁₁H₈ClNO₃237.64
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate176593-36-5C₁₁H₈ClNO₃237.64
5-[4-(4-Chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid925001-05-4C₁₆H₁₀ClNO₄-

These structural variations provide insights into the relationship between molecular structure and properties in isoxazole derivatives, informing the design of new compounds with desired characteristics.

Applications and Research Findings

3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid and related isoxazole derivatives have been investigated for various applications, particularly in the pharmaceutical and agricultural sectors.

Pharmaceutical Applications

Isoxazole derivatives have demonstrated significant potential as pharmaceutically active compounds. Research has identified several bioactivities associated with isoxazole-containing structures, including:

  • Immunomodulatory effects: Studies have shown that certain isoxazole carboxylic acid derivatives can exhibit immunosuppressive or immunostimulatory properties depending on their specific structure .

  • Antibacterial activity: Isoxazolylpenicillins, which can be synthesized using isoxazole carboxylic acids as precursors, have demonstrated useful antibacterial activity .

  • Anti-inflammatory and anti-proliferative properties: Some isoxazole derivatives have shown promising results in reducing inflammation and inhibiting cell proliferation, suggesting potential applications in treating inflammatory disorders and cancer .

While specific research on the biological activity of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid is limited in the provided search results, its structural similarity to biologically active isoxazoles suggests potential for pharmaceutical applications.

Agricultural Applications

Certain isoxazole derivatives have shown promise as agricultural chemicals, particularly as herbicides and plant growth regulants. The search results indicate that:

  • 3-Aryl-4-isoxazolecarboxylic acid derivatives have been found effective as herbicides, especially when applied as pre-emergent treatments .

  • Some 3-aryl-4-isoxazolecarboxylic acids have demonstrated effectiveness as plant growth regulants, particularly when applied to soybean plants .

The specific agricultural applications of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid would require further targeted research, but its structural features suggest potential in this area.

Use as a Synthetic Intermediate

One of the most significant applications of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid is as an intermediate in the synthesis of more complex molecules with potential biological activity. The carboxylic acid group at position 4 provides a convenient handle for further derivatization, including:

  • Formation of amides and esters

  • Reduction to alcohols

  • Conversion to acid chlorides for subsequent reactions

  • Coupling with amino acids or peptides

These transformations enable the incorporation of the 3-(4-chlorophenyl)isoxazole moiety into larger molecular structures, potentially enhancing their biological properties.

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